N-cyclohexyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
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Overview
Description
N-cyclohexyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxy group, a methoxyphenyl group, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-hydroxybenzenesulfonamide with cyclohexylamine under controlled conditions to form the N-cyclohexyl derivative. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
N-cyclohexyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclohexyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-hydroxybenzenesulfonamide: Lacks the methoxyphenyl group.
N-[(4-methoxyphenyl)methyl]benzenesulfonamide: Lacks the cyclohexyl group.
4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide: Lacks the cyclohexyl group.
Uniqueness
N-cyclohexyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both cyclohexyl and methoxyphenyl groups enhances its versatility in various applications.
Properties
IUPAC Name |
N-cyclohexyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-25-19-11-7-16(8-12-19)15-21(17-5-3-2-4-6-17)26(23,24)20-13-9-18(22)10-14-20/h7-14,17,22H,2-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVNSXSDFUTWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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